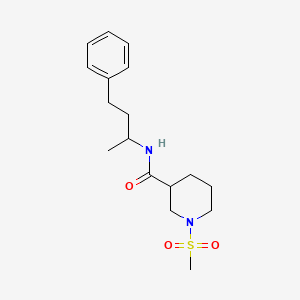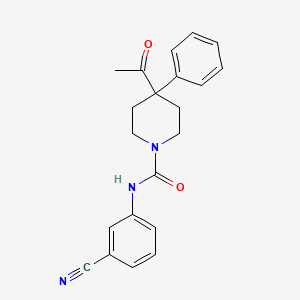![molecular formula C15H16FN3O2 B5409550 N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide, also known as JNJ-40411813, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of pyridine derivatives and has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide involves its selective modulation of dopamine D2 and D3 receptors in the brain. This compound acts as a partial agonist at these receptors, which means that it can activate them to a certain extent but not fully. By modulating the activity of these receptors, this compound can influence various aspects of dopamine signaling, including dopamine release, reuptake, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of various downstream signaling pathways, including the cAMP-PKA and ERK signaling pathways. In vivo studies have shown that this compound can modulate the activity of dopamine neurons in the brain, which can lead to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide is its high affinity and selectivity for dopamine D2 and D3 receptors. This makes it a useful tool for studying the structure-activity relationships of dopamine receptor ligands and for investigating the molecular mechanisms underlying dopamine receptor signaling. However, one of the limitations of this compound is its partial agonist activity, which means that it may not fully activate the receptors it targets. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide. One direction is to investigate its potential therapeutic applications in neuropsychiatric disorders, such as addiction and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, future research could focus on developing more potent and selective dopamine receptor ligands based on the structure of this compound.
Méthodes De Synthèse
The synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide involves a multistep process that starts with the reaction of 2-fluorophenol with 3-bromopyridine to form 2-(2-fluorophenoxy)pyridine. This intermediate is then reacted with methylamine and N-methylglycine to form the final product, this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product is above 98%.
Applications De Recherche Scientifique
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide has been shown to have potential applications in various fields of scientific research. In neuroscience, this compound has been used as a tool to study the role of dopamine receptors in the brain. It has been shown to selectively modulate the activity of dopamine D2 receptors in the striatum, which is a brain region involved in reward processing and motor control. This compound has also been used to study the role of dopamine D3 receptors in the brain, which are implicated in the pathophysiology of addiction and other neuropsychiatric disorders.
In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of dopamine receptor ligands. It has been shown to have high affinity and selectivity for dopamine D2 and D3 receptors, which makes it a useful tool for studying the structure-activity relationships of dopamine receptor ligands.
In biochemistry, this compound has been used to study the molecular mechanisms underlying dopamine receptor signaling. It has been shown to modulate the activity of various downstream signaling pathways, including the cAMP-PKA and ERK signaling pathways. This compound has also been used to study the structural and functional properties of dopamine receptors, including their ligand binding sites and conformational changes.
Propriétés
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-17-10-14(20)19-9-11-5-4-8-18-15(11)21-13-7-3-2-6-12(13)16/h2-8,17H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGSDOSJPFEGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5409484.png)
![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5409512.png)
![9-(biphenyl-2-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5409517.png)
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone (4-tert-butylphenyl)hydrazone](/img/structure/B5409533.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409537.png)

![N-[1-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5409546.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine](/img/structure/B5409558.png)